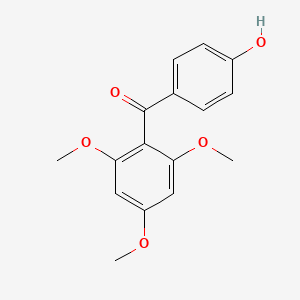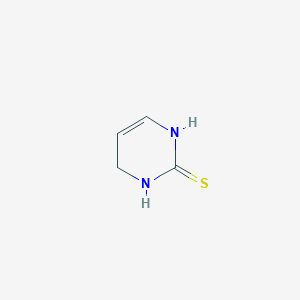![molecular formula C27H42O B1233419 (1R,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylhept-5-en-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol CAS No. 63819-59-0](/img/structure/B1233419.png)
(1R,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylhept-5-en-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylhept-5-en-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol is a derivative of vitamin D3, which is a fat-soluble secosteroid responsible for enhancing the intestinal absorption of calcium, magnesium, and phosphate. This compound is a metabolite of vitamin D3 and plays a crucial role in various physiological processes, including bone health and calcium homeostasis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1R,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylhept-5-en-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol typically involves the photolysis of 24-dehydroprovitamin D3. This process is carried out by exposing the compound to ultraviolet radiation, which induces the conversion to this compound . The reaction conditions often include controlled temperature and light exposure to ensure the desired transformation.
Industrial Production Methods: Industrial production of this compound may involve the use of advanced photochemical reactors that allow for precise control over the reaction conditions. These reactors ensure consistent production quality and yield by maintaining optimal light intensity and temperature throughout the process .
Análisis De Reacciones Químicas
Types of Reactions: (1R,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylhept-5-en-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Replacement of one functional group with another, often using specific reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions to achieve the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydroxylated compounds .
Aplicaciones Científicas De Investigación
(1R,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylhept-5-en-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various vitamin D analogs.
Biology: Studied for its role in calcium homeostasis and bone health.
Medicine: Investigated for its potential therapeutic effects in treating vitamin D deficiency and related disorders.
Industry: Utilized in the production of vitamin D supplements and fortified foods
Mecanismo De Acción
The mechanism of action of (1R,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylhept-5-en-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol involves its conversion to the hormonally active form, 1,25-dihydroxyvitamin D3, through hydroxylation reactions in the liver and kidneys. This active form binds to the vitamin D receptor (VDR), which then interacts with the retinoid X receptor (RXR) to regulate gene expression. This regulation affects various physiological processes, including calcium absorption, bone mineralization, and immune function .
Comparación Con Compuestos Similares
Vitamin D2 (Ergocalciferol): Derived from plant sources and has a similar function to vitamin D3 but differs in its side chain structure.
1α,25-Dihydroxyvitamin D3: The most active form of vitamin D3, crucial for calcium homeostasis and bone health.
24R,25-Dihydroxyvitamin D3: Another metabolite of vitamin D3, involved in bone growth and repair .
Uniqueness: (1R,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylhept-5-en-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol is unique due to its specific role in the metabolic pathway of vitamin D3. It serves as an intermediate in the synthesis of active vitamin D3 analogs and has distinct physiological effects compared to other vitamin D metabolites .
Propiedades
Número CAS |
63819-59-0 |
|---|---|
Fórmula molecular |
C27H42O |
Peso molecular |
382.6 g/mol |
Nombre IUPAC |
(1R,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylhept-5-en-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol |
InChI |
InChI=1S/C27H42O/c1-19(2)8-6-9-21(4)25-15-16-26-22(10-7-17-27(25,26)5)12-13-23-18-24(28)14-11-20(23)3/h8,12-13,21,24-26,28H,3,6-7,9-11,14-18H2,1-2,4-5H3/b22-12+,23-13-/t21-,24-,25-,26+,27-/m1/s1 |
Clave InChI |
DCROKXXPZPPINM-YHJXBONMSA-N |
SMILES |
CC(CCC=C(C)C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |
SMILES isomérico |
C[C@H](CCC=C(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@@H](CCC3=C)O)C |
SMILES canónico |
CC(CCC=C(C)C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |
Sinónimos |
24-dehydrocholecalciferol 24-dehydrovitamin D3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![methyl 2-[(5R,6R,13S,16S)-6-(furan-3-yl)-1,5,15,15-tetramethyl-8,14,17-trioxo-7-oxatetracyclo[11.3.1.02,11.05,10]heptadec-10-en-16-yl]acetate](/img/structure/B1233342.png)



![N-(1,1-dioxo-3-thiolanyl)-N-[(4-ethoxyphenyl)methyl]-2-oxo-1-benzopyran-3-carboxamide](/img/structure/B1233349.png)




